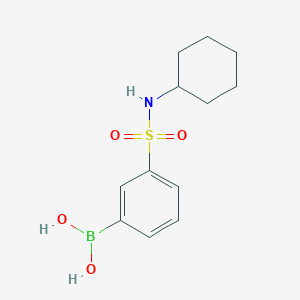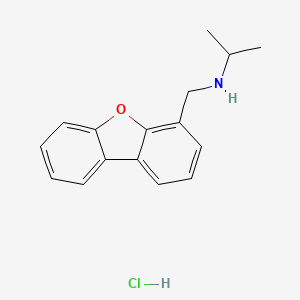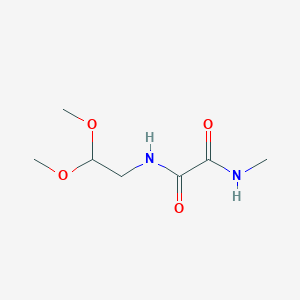
P-Toluidine-D3 (methyl-D3)
描述
P-Toluidine-D3 (methyl-D3) is a deuterated form of p-toluidine, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is an isotopically labeled analog of p-toluidine, which is an aromatic amine. The chemical structure of p-toluidine-D3 (methyl-D3) consists of a benzene ring substituted with an amino group (NH2) and a deuterated methyl group (CD3) at the para position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-toluidine-D3 (methyl-D3) typically involves the deuteration of p-toluidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration of the methyl group.
Industrial Production Methods
Industrial production of p-toluidine-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
P-Toluidine-D3 (methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-toluidine derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.
Reduction: Reduction reactions can convert p-toluidine-D3 (methyl-D3) to its corresponding amine derivatives.
Substitution: The amino group in p-toluidine-D3 (methyl-D3) can participate in electrophilic substitution reactions, leading to the formation of various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
P-Toluidine-D3 (methyl-D3) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of p-toluidine in various chemical reactions.
Biology: Employed in metabolic studies to trace the pathways and interactions of p-toluidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of p-toluidine derivatives.
Industry: Applied in the development of new catalysts and materials, as well as in the synthesis of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of p-toluidine-D3 (methyl-D3) involves its interaction with molecular targets and pathways similar to those of p-toluidine. The deuterium labeling allows for the tracking of the compound in various reactions and processes. The amino group in p-toluidine-D3 (methyl-D3) can participate in hydrogen bonding and electrophilic substitution reactions, influencing its reactivity and interactions with other molecules.
相似化合物的比较
P-Toluidine-D3 (methyl-D3) can be compared with other deuterated and non-deuterated aromatic amines, such as:
P-Toluidine: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
O-Toluidine and M-Toluidine: Isomers of p-toluidine with the amino group at different positions on the benzene ring.
Aniline: A simpler aromatic amine without the methyl group, used as a reference compound in various studies.
The uniqueness of p-toluidine-D3 (methyl-D3) lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and pathways that are not easily accessible with non-deuterated compounds.
属性
IUPAC Name |
4-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)


